molecular formula C16H15Cl2FN4O2 B2953317 N-(3,4-dichlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034429-46-2

N-(3,4-dichlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2953317
CAS RN: 2034429-46-2
M. Wt: 385.22
InChI Key: RPVFEJNJNTXVOX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as PF-06463922, is a novel and potent inhibitor of the receptor tyrosine kinase, c-MET. It is a small molecule drug that has shown promise in preclinical studies as a potential treatment for various types of cancer. In

Scientific Research Applications

Synthesis and Molecular Interaction

The synthesis of related compounds and their interaction with biological receptors highlight the foundational research into the chemical's applications. For instance, compounds with structural similarities have been synthesized to investigate their potential as radiotracers for studying cannabinoid receptors through positron emission tomography, demonstrating the chemical's relevance in neuropharmacology and imaging studies (Katoch-Rouse & Horti, 2003). Another study focused on the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, using computational models to understand the binding dynamics, which is crucial for designing receptor-specific drugs (Shim et al., 2002).

Biological Activity and Potential Therapeutic Applications

Research on derivatives of pyrimidines, such as the one discussed, often explores their biological activity and potential as therapeutic agents. For example, the design and synthesis of triazinyl carboxamide derivatives have been explored for their antitubercular and antibacterial activities, demonstrating the compound's relevance in addressing infectious diseases (Bodige et al., 2020). Furthermore, the synthesis of curcumin mimics has shown high anti-proliferative properties, indicating potential applications in cancer therapy (Fawzy et al., 2019).

Advanced Synthesis Techniques and Medicinal Chemistry

Advanced synthesis techniques and the exploration of medicinal chemistry are also prominent themes in the research surrounding this compound. The development of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors is a testament to the ongoing efforts to find new therapeutic agents for cancer treatment, showcasing the compound's role in drug discovery (Wada et al., 2012).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN4O2/c17-13-4-3-11(6-14(13)18)22-16(24)23-5-1-2-12(9-23)25-15-20-7-10(19)8-21-15/h3-4,6-8,12H,1-2,5,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVFEJNJNTXVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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